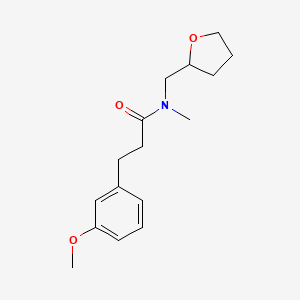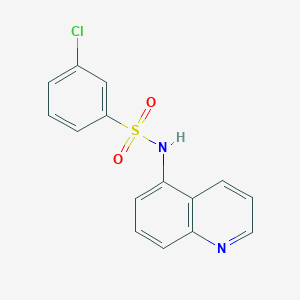
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the family of N-phenylacetamides and has been shown to have a potent inhibitory effect on the activity of Polo-like kinase 1 (Plk1), a protein kinase that plays an important role in cell division and proliferation.
Wirkmechanismus
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide inhibits Plk1 activity by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets involved in mitosis, leading to cell cycle arrest and apoptosis. Plk1 is involved in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce mitotic arrest and cell death in cancer cells, both in vitro and in vivo. This compound has also been shown to have a synergistic effect with other anticancer agents, such as paclitaxel and gemcitabine. In addition, this compound has been shown to have a low toxicity profile in noncancerous cells and tissues, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide is its potent inhibitory effect on Plk1 activity, making it a useful tool for studying the role of Plk1 in cell division and proliferation. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide as an anticancer agent. One direction is the development of more potent and selective Plk1 inhibitors that have a longer half-life and fewer off-target effects. Another direction is the combination of Plk1 inhibitors with other anticancer agents to enhance their effectiveness. Finally, the use of Plk1 inhibitors as a biomarker for cancer diagnosis and prognosis is also an area of active research.
Synthesemethoden
The synthesis of 2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide involves several steps, starting with the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzonitrile to form 2-(5-bromo-2-thiophenyl)-N-(2-cyano-5-chlorophenyl)acetamide. Finally, the cyano group is reduced to an amino group using lithium aluminum hydride, and the resulting compound is reacted with 6-chloroindazole to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide has been extensively studied for its potential use as an anticancer agent. Plk1 is overexpressed in many types of cancer, and its inhibition has been shown to induce mitotic arrest and cell death. This compound has been shown to have a potent inhibitory effect on Plk1 activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, ovarian, lung, and prostate cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(1H-indazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-12-4-3-10(19-12)6-13(18)16-9-2-1-8-7-15-17-11(8)5-9/h1-5,7H,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRODKXZQCVXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)



![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)



![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)

![2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)